An In-depth Technical Guide to 3-Methylquinoxaline-6-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 3-Methylquinoxaline-6-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry and materials science.[1] Quinoxaline derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This broad spectrum of bioactivity has established them as critical targets for drug discovery and development.
This technical guide provides a comprehensive overview of a specific, valuable derivative: 3-Methylquinoxaline-6-carboxylic acid . We will delve into its core chemical identity, physicochemical properties, a detailed and rationalized synthesis protocol, and its significant potential as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Section 1: Core Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and identifiers. 3-Methylquinoxaline-6-carboxylic acid is characterized by a quinoxaline core with a methyl group at position 3 and a carboxylic acid group at position 6. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.
Chemical Structure:
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-methylquinoxaline-6-carboxylic acid | |
| CAS Number | 155439-33-1 | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| SMILES | O=C(C1=CC=C2N=CC(C)=NC2=C1) | [5] |
| InChI | InChI=1S/C10H8N2O2/c1-6-11-8-4-2-7(10(13)14)3-5-9(8)12-6/h2-5H,1H3,(H,13,14) | |
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is crucial for its synthesis, purification, and characterization. While specific experimental data for 3-Methylquinoxaline-6-carboxylic acid is not extensively published, we can infer its expected properties based on its structural analogues and the fundamental principles of chemistry.
Table 2: Physical Properties
| Property | Expected Value / Observation | Rationale / Context |
|---|---|---|
| Appearance | Likely a light brown to yellow solid. | Based on the appearance of similar quinoxaline carboxylic acids.[6] |
| Melting Point | Not experimentally reported. Expected to be >200 °C. | The related quinoxaline-6-carboxylic acid has a melting point of 224-229 °C.[6] The presence of the methyl group may slightly alter this. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some polarity, but the aromatic quinoxaline core limits aqueous solubility. |
| pKa | Estimated to be in the range of 3-4. | Typical for an aromatic carboxylic acid. |
Expected Spectroscopic Profile
For any researcher synthesizing this compound, the following spectral characteristics would serve as a validation of its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton on the pyrazine ring, a singlet for the methyl group (around 2.5-2.8 ppm), and a broad singlet for the acidic carboxylic acid proton at the far downfield region (>10 ppm).
-
¹³C NMR: The carbon spectrum will feature signals for the nine unique aromatic/heteroaromatic carbons and one aliphatic carbon for the methyl group. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 165-180 ppm range.[7]
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), C=N stretching from the pyrazine ring (~1600-1650 cm⁻¹), and C-H stretching from the aromatic and methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (188.18). High-resolution mass spectrometry should confirm the elemental formula C₁₀H₈N₂O₂.
Section 3: Synthesis and Purification
The most reliable and widely adopted method for synthesizing the quinoxaline core is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[2][8] This approach provides a direct and efficient pathway to the desired scaffold.
Retrosynthetic Analysis and Mechanistic Rationale
To synthesize 3-Methylquinoxaline-6-carboxylic acid, the logical precursors are 3,4-diaminobenzoic acid and pyruvic acid . The reaction proceeds via a cyclocondensation mechanism where the two amine groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring. The use of a mild acid catalyst facilitates the dehydration steps involved in the ring closure. This specific choice of reactants directly installs the required methyl group at position 3 and the carboxylic acid at position 6.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar quinoxaline syntheses.[9][10][11]
Objective: To synthesize 3-Methylquinoxaline-6-carboxylic acid.
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol or a mixture of Ethanol/Acetic Acid (as solvent)
-
Deionized water
-
Sodium bicarbonate (for workup)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a suitable volume of ethanol (or an ethanol/acetic acid mixture) with gentle warming.
-
Addition of Reagent: To this solution, add pyruvic acid (1.1 eq) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and dehydration steps.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product often precipitates out of the solution. If precipitation is slow, a small amount of cold water can be added to induce it.[9]
-
Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol and then cold water to remove residual starting materials and solvent.
-
Purification (Acid-Base Extraction): For higher purity, the crude solid can be dissolved in an aqueous solution of sodium bicarbonate. The resulting solution is washed with ethyl acetate to remove any non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid until the product precipitates. The purified solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product should be characterized by NMR, IR, and MS to confirm its identity and purity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: High-level workflow for the synthesis of 3-Methylquinoxaline-6-carboxylic acid.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The Quinoxaline Scaffold in Pharmacology
The quinoxaline ring system is a cornerstone in the development of therapeutic agents. Its planar, aromatic structure allows it to participate in π-π stacking interactions with biological targets, while the two nitrogen atoms can act as hydrogen bond acceptors. This combination of features has led to the discovery of quinoxaline derivatives with a wide range of activities.[1][3]
A Versatile Synthetic Intermediate
The true value of 3-Methylquinoxaline-6-carboxylic acid in drug development lies in its role as a versatile synthetic intermediate. The carboxylic acid at position 6 serves as a crucial chemical "handle." It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for the creation of large libraries of novel compounds.[12] This strategy, known as analogue synthesis, is fundamental to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
Targeting Key Signaling Pathways: The VEGFR-2 Example
Many quinoxaline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. One of the most important targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14] Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[15][16] While 3-Methylquinoxaline-6-carboxylic acid itself is not a known VEGFR-2 inhibitor, its core structure is present in compounds designed to target this very pathway. By derivatizing the carboxylic acid group, researchers can explore interactions within the ATP-binding pocket of kinases like VEGFR-2, potentially leading to the discovery of new anti-cancer agents.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a pathway highly relevant to the therapeutic potential of quinoxaline-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.
Conclusion
3-Methylquinoxaline-6-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis, combined with the reactive versatility of its carboxylic acid group, makes it an ideal scaffold for generating novel molecular entities. For researchers and scientists in drug development, this compound offers a robust starting point for exploring new chemical space and designing the next generation of therapeutic agents targeting a multitude of diseases. Its potential as a building block for kinase inhibitors, antimicrobials, and other bioactive molecules ensures its continued relevance in the field.
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